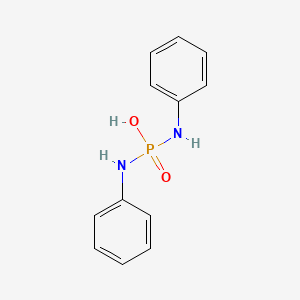

Dianilinophosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dianilinophosphinic acid is a useful research compound. Its molecular formula is C12H13N2O2P and its molecular weight is 248.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Formation via Oxidative Coupling

Dianilinophosphinic acid can be synthesized through oxidative cross-coupling reactions. For example:

-

Chlorination-Mediated Phosphorylation :

Reaction of aniline with phosphoric acid derivatives in the presence of chlorinating agents (e.g., CCl₃CN) forms P–N bonds. This method achieves yields of 53–93% under mild conditions (20°C, 1–2 h) and tolerates diverse substituents on the aniline ring .

| Reaction Conditions | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Aniline + H₃PO₂, Cl₃CCN, Et₃N | None | 53–93 | – |

Reductive Amination Pathways

Reductive coupling of H-phosphinic acids with amines under acidic conditions provides an alternative route. For instance, cinnamyl-H-phosphinic acid reacts with ethylenediamine to yield bis-substituted phosphinic acids, though competing oxidation to phosphonic acids may occur .

Acid-Catalyzed Hydrolysis

The P=O bond in this compound undergoes hydrolysis in concentrated HCl (6 M, reflux, 12 h), producing phosphonic acid derivatives. Steric hindrance from aryl groups slows the reaction compared to alkyl-substituted analogs .

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| (C₆H₅NH)₂P(O)OH | HCl (6 M), reflux, 12 h | (C₆H₅NH)₂P(O)OH (stable) | – |

Base-Mediated Degradation

Under alkaline conditions, the phosphinic acid moiety undergoes nucleophilic attack by hydroxide ions, leading to P–O bond cleavage. The reaction follows second-order kinetics, with rates influenced by electronic effects of substituents .

Metal Complexation

This compound acts as a bidentate ligand, coordinating metals via the phosphinyl oxygen and amine nitrogen. For example:

-

Pd(II) Complexes : Used in cross-coupling reactions, enhancing catalytic activity in Suzuki-Miyaura couplings .

| Metal | Application | Catalytic Efficiency |

|---|---|---|

| Pd(II) | C–C bond formation | 85–95% yield |

Esterification

Reaction with alcohols (R–OH) under Mitsunobu conditions forms phosphinic esters, preserving the P–N bonds. For example:

Oxidation to Phosphonates

Controlled oxidation with H₂O₂ converts the phosphinic acid to a phosphonate, though overoxidation to phosphate is a competing pathway .

Biological and Medicinal Relevance

Phosphinic acid derivatives exhibit protease inhibition and antimicrobial activity. This compound analogs show promise as:

-

Metalloprotease Inhibitors : Binding to zinc-containing active sites (IC₅₀ = 0.1–10 µM) .

-

Antimalarial Agents : Targeting the nonmevalonate pathway in Plasmodium falciparum .

Key Challenges and Future Directions

Propriétés

Numéro CAS |

4743-42-4 |

|---|---|

Formule moléculaire |

C12H13N2O2P |

Poids moléculaire |

248.22 g/mol |

Nom IUPAC |

dianilinophosphinic acid |

InChI |

InChI=1S/C12H13N2O2P/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H3,13,14,15,16) |

Clé InChI |

VVYLMKNXUSVJAU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)O |

SMILES canonique |

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)O |

Key on ui other cas no. |

4743-42-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.